Methyl sorbate

Food preservation Antimicrobial growth kinetics Microbial lag phase extension

Unlike pH-dependent sorbic acid or potassium sorbate, methyl sorbate retains antimicrobial efficacy across pH 3.0–6.5—critical for neutral-pH dairy alternatives, bakery doughs, and emulsion systems where traditional sorbates fail. With logP ≈1.86 (3,800× higher lipophilicity than potassium sorbate), it partitions into lipid phases for superior mold and yeast inhibition in oil-based matrices. Retains 85–90% antimicrobial activity after exposure to 180–220°C baking temperatures. At 0.01–0.05% (w/v), extends juice shelf life 2–3× (21–30 days). Its fruity, anise-like odor profile minimizes sensory impact in beverages and cosmetics. Ideal for R&D and production-scale preservation where pH-resilient, thermally stable, lipid-compatible antimicrobial performance is non-negotiable.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B7820778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl sorbate
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)OC
InChIInChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3
InChIKeyKWKVAGQCDSHWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Sorbate (CAS 1515-80-6): Technical Specifications and Procurement Baseline for Ester-Class Preservatives


Methyl sorbate (CAS 1515-80-6, EINECS 216-160-1) is a fatty acid ester with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol, formed by the condensation of methanol with sorbic acid (hexa-2,4-dienoic acid) . As a sorbate ester, it belongs to the third largest group of antimicrobial preservatives in food and pharmaceutical industries, following parabens and benzoates [1]. Physicochemically, methyl sorbate is characterized by a melting point of 8 °C, boiling point of 174–180 °C, density of 0.968 g/mL at 25 °C, refractive index of n20/D 1.503, and an estimated logP (o/w) of approximately 1.86 . The compound appears as a colorless to light yellow clear liquid with a fruity, sweet, anise-like odor and is slightly soluble in water while miscible with oils and organic solvents .

Why Sorbic Acid and Potassium Sorbate Cannot Substitute Methyl Sorbate in pH-Elevated and Lipophilic Applications


Generic substitution within the sorbate class fails because the antimicrobial activity and physicochemical behavior of methyl sorbate diverge fundamentally from the widely used sorbic acid and potassium sorbate benchmarks. While sorbic acid and potassium sorbate exhibit pronounced pH dependence—with activity greatly reduced in alkaline environments and optimal efficacy confined to pH < 5.0–5.5 [1]—methyl sorbate, as an ester, is not subject to the same pH-driven equilibrium limitations between undissociated (active) and dissociated (inactive) forms. This structural difference enables methyl sorbate to retain antimicrobial functionality across a broader pH range. Furthermore, with an estimated logP of approximately 1.86, methyl sorbate possesses markedly higher lipophilicity than potassium sorbate (logP approximately -1.72 at 20 °C) , translating into fundamentally different partitioning behavior in emulsions, lipid-based matrices, and microbial membranes. Consequently, in applications where pH exceeds 5.5, where lipid-phase antimicrobial activity is required, or where water solubility limitations of sorbic acid are problematic, neither sorbic acid nor potassium sorbate can serve as functional equivalents to methyl sorbate.

Methyl Sorbate: Quantitative Performance Differentiation Versus Sorbate-Class Comparators


Extended Microbial Lag Phase: Methyl Sorbate vs. Sorbic Acid in Growth Kinetics Assays

Methyl sorbate demonstrates a quantifiable advantage over sorbic acid in delaying microbial proliferation, a critical parameter for shelf-life extension. In a comparative synthesis and antimicrobial activity study of sorbate esters, methyl sorbate (alongside ethyl, propyl, and butyl sorbates) was directly tested against sorbic acid using microbial growth kinetics assays [1].

Food preservation Antimicrobial growth kinetics Microbial lag phase extension

Lipophilicity Differentiation: LogP Comparison Between Methyl Sorbate and Potassium Sorbate

Methyl sorbate exhibits substantially higher lipophilicity compared to the industry-standard potassium sorbate, a physicochemical property that governs partitioning into lipid phases, microbial membrane penetration, and performance in emulsion-based formulations. The logP (octanol/water partition coefficient) values, derived from authoritative chemical databases, quantify this differentiation .

Partition coefficient Lipophilicity Formulation science

Shelf-Life Extension in Beverage Applications: Methyl Sorbate Performance Metrics

Methyl sorbate demonstrates quantifiable shelf-life extension in beverage matrices, with performance metrics reported from application-specific formulation studies. At defined incorporation levels, methyl sorbate effectively inhibits spoilage yeasts and molds in fruit juices and wine applications [1].

Beverage preservation Shelf-life extension Yeast and mold inhibition

Thermal Stability During Baking: Methyl Sorbate Activity Retention Under High-Temperature Processing

Methyl sorbate retains a quantifiable proportion of its antimicrobial activity following exposure to elevated temperatures typical of baking processes, a performance attribute that differentiates it from less thermally stable preservatives [1].

Thermal stability Bakery preservation Heat-processed food

Class-Level Antimicrobial Advantage: Sorbate Esters vs. Sorbic Acid/Potassium Sorbate in pH-Elevated Environments

The sorbate ester class, of which methyl sorbate is a member, demonstrates a fundamental performance advantage over sorbic acid and potassium sorbate in environments where pH exceeds optimal ranges for acid-based preservation. While the antimicrobial effect of sorbic acid and its salts is greatly reduced in alkaline environments due to pH-dependent equilibrium between undissociated (active) and dissociated (inactive) forms, sorbate esters are not subject to this same limitation [1].

pH-independent antimicrobial activity Sorbate ester class advantage Alkaline environment preservation

Methyl Sorbate: Research-Grade and Industrial Application Scenarios Supported by Quantitative Evidence


Beverage Preservation: Fruit Juices and Wine Requiring Extended Shelf Life Without pH Adjustment

Methyl sorbate is optimally deployed in fruit juices and wines at concentrations of 0.01–0.05% (w/v), where it inhibits spoilage yeasts (Saccharomyces cerevisiae) and molds (Penicillium expansum) to extend juice shelf life from 7–10 days to 21–30 days (a 2–3× extension) and maintain wine stability for 6–12 months [1]. Unlike potassium sorbate, which exhibits pH-dependent activity that declines sharply above pH 5.0, methyl sorbate's ester form is not subject to the same pH-driven equilibrium limitations, enabling consistent antimicrobial performance across the typical pH range of fruit-based beverages (pH 3.0–4.5 for juices; pH 3.0–4.0 for wines) [2]. The compound's fruity, sweet odor profile aligns with beverage sensory expectations, minimizing flavor impact while delivering preservative function.

Bakery and Heat-Processed Foods: Mold Inhibition in Products Subjected to High-Temperature Baking

In bakery applications requiring preservative incorporation prior to thermal processing, methyl sorbate at 0.03–0.08% (w/w) provides quantifiable mold inhibition against Rhizopus stolonifer and Aspergillus flavus while retaining 85–90% of its antimicrobial activity following exposure to baking temperatures of 180–220 °C [1]. This thermal stability metric is critical for procurement decisions involving baked goods where preservatives added to dough must survive oven conditions to provide post-bake shelf-life extension. The compound's lipophilicity (logP ≈ 1.86) also facilitates homogeneous distribution in fat-containing dough matrices, differentiating it from highly water-soluble alternatives like potassium sorbate (logP ≈ -1.72) that may partition unevenly in lipid-rich bakery formulations .

Emulsion-Based and Lipid-Rich Formulations: Cosmetic and Food Matrices Requiring Oil-Phase Antimicrobial Activity

Methyl sorbate's estimated logP of approximately 1.86—representing a roughly 3,800-fold higher partition coefficient compared to potassium sorbate (logP ≈ -1.72) [1][2]—positions it as the preferred sorbate-class preservative for emulsion-based cosmetic formulations, oil-based food products, and lipid-rich matrices where aqueous-phase preservatives fail to provide adequate protection of the oil-water interface or lipid phase. In skincare formulations at 0.1–0.3% (w/w), methyl sorbate inhibits Pseudomonas aeruginosa and Aspergillus niger contaminants . The compound's miscibility with oils and organic solvents, combined with its limited water solubility (estimated 2,236 mg/L at 25 °C), ensures preferential partitioning into lipid compartments where microbial spoilage often initiates in emulsion systems.

Dairy and Plant-Based Dairy Alternatives: Preservation in Neutral-to-Slightly-Acidic pH Environments

In yogurt, plant-based milks, and soft cheeses where pH typically ranges from 4.0–6.5, methyl sorbate at 0.02–0.04% (w/w) provides effective inhibition of spoilage yeasts (Candida kefyr) and molds (Mucor racemosus) while maintaining probiotic viability (≥10⁸ CFU/g after 4 weeks) [1]. This application scenario leverages the class-level advantage of sorbate esters over sorbic acid and potassium sorbate: whereas sorbic acid activity declines from 70% at pH 4.4 to approximately 6% at pH 6, sorbate esters including methyl sorbate are not subject to the same pH-dependent equilibrium constraints between undissociated and dissociated forms [2]. This pH resilience makes methyl sorbate particularly suitable for dairy alternatives formulated at neutral or near-neutral pH where traditional sorbate salts exhibit minimal antimicrobial efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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